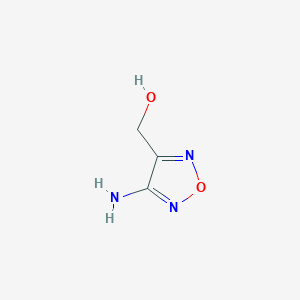

(4-Amino-1,2,5-oxadiazol-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-3-2(1-7)5-8-6-3/h7H,1H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVYGUPUBJJPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NON=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1,2,5 Oxadiazol 3 Yl Methanol

Retrosynthetic Analysis of the (4-Amino-1,2,5-oxadiazol-3-yl)methanol Scaffold

A retrosynthetic analysis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol points towards a logical and well-established pathway for constructing the 1,2,5-oxadiazole ring. The most common and robust method for forming the furazan (B8792606) ring is the cyclodehydration of an α-dioxime (also known as a glyoxime).

Figure 1: Retrosynthetic Disconnection of (4-Amino-1,2,5-oxadiazol-3-yl)methanol

A plausible retrosynthetic pathway for (4-Amino-1,2,5-oxadiazol-3-yl)methanol involves the disconnection of the 1,2,5-oxadiazole ring to its corresponding α-dioxime precursor.

This disconnection strategy simplifies the synthesis to two main challenges: the formation of the appropriately substituted four-carbon backbone and the subsequent cyclization. The key intermediate is a substituted glyoxime, specifically an aminohydroxybutane-2,3-dione dioxime. The amino and hydroxymethyl groups are critical functionalities that must be incorporated into the precursor and remain stable throughout the synthetic sequence. This approach is consistent with general synthetic strategies for substituted furazans. researchgate.net

Conventional Synthetic Routes and Optimization

Conventional routes to substituted furazans heavily rely on the chemistry of dinitriles, dioximes, and other nitrogen-rich precursors.

The synthesis of the 1,2,5-oxadiazole ring is most frequently achieved through the dehydration of α-dioximes. nih.govijper.org Therefore, the selection of a suitable starting material that can be converted into the required dioxime precursor is paramount.

For the target molecule, a logical precursor would be a derivative of a four-carbon chain containing the necessary amino and hydroxyl functionalities. The synthesis could begin from:

Malononitrile Derivatives: A common starting point for many aminofurazans is malononitrile, which can undergo nitrosation, rearrangement, oximation, and cyclization to yield compounds like 3-amino-4-amidoximinofurazan (AAOF). researchgate.netresearchgate.net A similar pathway could be envisioned if a suitably functionalized starting nitrile were available.

β-Keto Esters: A "one-pot" method for synthesizing 3-alkyl-4-aminofurazans has been developed from ethyl β-alkyl-β-oxopropionates. researchgate.net This process involves hydrolysis, nitrosation, and treatment with hydroxylamine. researchgate.net

3,4-Diaminofurazan (B49099): Functional group interconversion on a pre-formed furazan ring is another powerful strategy. For instance, 3-amino-4-hydroxyfurazan can be synthesized from 3,4-diaminofurazan via a diazotization reaction with sodium nitrite (B80452) in sulfuric acid. google.com This highlights how an existing amino group on the furazan ring can be converted to a different functionality.

The primary challenge for synthesizing (4-Amino-1,2,5-oxadiazol-3-yl)methanol lies in preparing the specific precursor, 2-amino-1,4-dihydroxybutane-2,3-dione dioxime, or a protected version thereof. The synthesis often involves multiple steps, including nitrosation of an activated methylene (B1212753) group followed by treatment with hydroxylamine. researchgate.net

The cornerstone of the synthesis is the cyclodehydration of the α-dioxime precursor. This reaction involves the removal of two water molecules from the vicinal oxime groups to form the heterocyclic ring. The reaction is typically promoted by a dehydrating agent or thermal conditions.

The mechanism proceeds as follows:

Protonation: In the presence of an acid catalyst, one of the oxime hydroxyl groups is protonated, converting it into a good leaving group (water).

Nucleophilic Attack: The nitrogen atom of the adjacent oxime group attacks the carbon atom bearing the protonated hydroxyl group.

Dehydration: A molecule of water is eliminated.

Second Dehydration: The process repeats for the second oxime group, leading to the formation of the stable, aromatic 1,2,5-oxadiazole ring.

Various dehydrating agents can be employed, including acetic anhydride, thionyl chloride, or simply heating with silica (B1680970) gel. ijper.org The choice of reagent is critical to avoid side reactions, such as the Beckmann rearrangement, which can lead to 1,2,4-oxadiazole (B8745197) byproducts. ijper.org

While specific optimization data for (4-Amino-1,2,5-oxadiazol-3-yl)methanol is unavailable, extensive studies on analogous compounds provide a clear framework for maximizing yield and selectivity. Key parameters include temperature, reaction time, pH, and molar ratios of reactants.

For example, the synthesis of 3-amino-4-hydroxyfurazan from 3,4-diaminofurazan is highly dependent on temperature control. The initial diazotization is performed at low temperatures (-5 to 5 °C) to ensure the stability of the diazonium intermediate, followed by controlled warming to drive the conversion to the hydroxyl group. google.com Similarly, the multi-step synthesis of 3-amino-4-amidoximinofurazan (AAOF) has been optimized for both batch and continuous-flow processes, with specific temperatures and retention times identified for each stage to achieve yields as high as 95%. researchgate.netrsc.org

Table 1: Optimized Reaction Conditions for the Synthesis of Analogous Aminofurazan Compounds This table presents optimized conditions for related compounds, which can serve as a guide for the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol.

| Compound | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Amino-4-hydroxyfurazan | 3,4-Diaminofurazan | NaNO₂, H₂SO₄ | -3 to 3, then warm to 50 | 2-3 hours, then 15 min | 91.4 | google.com |

| 3-Amino-4-amidoximinofurazan (AAOF) | Dicyanopropane | NaNO₂, NH₂OH·HCl, NaOH | Nitrosation: 5-10; Oximation: 25; Cyclization: 105 | - | 95 | researchgate.net |

| 3-Amino-4-amidoximinofurazan (AAOF, Flow) | Malononitrile | NaNO₂, NH₂OH·HCl, NaOH | Nitrosation: 15; Oximation: 25; Cyclization: 115 | 15 min, 60 min, 10 min (residence) | 95 | rsc.org |

These examples demonstrate that careful control of reaction parameters is essential for high-yield synthesis of substituted aminofurazans.

Novel Synthetic Strategies and Innovations for (4-Amino-1,2,5-oxadiazol-3-yl)methanol

Innovation in the synthesis of heterocyclic compounds often focuses on improving efficiency, safety, and functional group tolerance.

The application of organometallic catalysis in the synthesis of the 1,2,5-oxadiazole ring system, particularly for amino-substituted derivatives, is not well-documented in the literature. Current established methods primarily rely on classical condensation and cyclization reactions. researchgate.netgoogle.com

However, organometallic catalysis is widely used in the synthesis and functionalization of other oxadiazole isomers. For instance, one-pot synthesis-arylation strategies using copper catalysts have been developed for 2,5-disubstituted 1,3,4-oxadiazoles, allowing for streamlined access from simple carboxylic acids and aryl iodides. This highlights the potential for developing novel catalytic cycles for other heterocyclic systems. Future research could explore the use of transition metal catalysts to either facilitate the cyclization step under milder conditions or to directly functionalize a pre-existing 4-amino-1,2,5-oxadiazole core, which could be a promising avenue for creating derivatives of (4-Amino-1,2,5-oxadiazol-3-yl)methanol.

Stereoselective Synthesis Approaches

There is no available literature describing stereoselective synthesis approaches for derivatives or precursors of (4-Amino-1,2,5-oxadiazol-3-yl)methanol. The target molecule itself is achiral, and research on stereoselective reactions involving its precursors or related derivatives has not been published. While stereoselective syntheses have been reported for other classes of oxadiazoles (B1248032), such as monoterpene-based 1,2,4-oxadiazoles, these methods are not applicable to the 1,2,5-oxadiazole core of the target compound. nih.govnih.gov

Flow Chemistry and Continuous Synthesis Methodologies

No studies detailing the application of flow chemistry or continuous synthesis for the production of (4-Amino-1,2,5-oxadiazol-3-yl)methanol or its immediate precursors were identified. This indicates that such methods have likely not been developed or published for this specific chemical entity.

Green Chemistry Principles in (4-Amino-1,2,5-oxadiazol-3-yl)methanol Synthesis

A dedicated study on the application of green chemistry principles specifically for the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol is absent from the current body of scientific literature. Therefore, specific data on the following green chemistry aspects are unavailable.

Solvent-Free and Aqueous Medium Syntheses

No research has been published on the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol using solvent-free conditions or aqueous media.

Development of Heterogeneous or Recyclable Catalysts

There is no information available regarding the development or use of heterogeneous or recyclable catalysts for the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol.

Atom Economy and Waste Minimization Strategies

Without established and documented synthetic routes, an analysis of the atom economy or a discussion of waste minimization strategies for the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol cannot be performed. Such calculations are contingent on known reactions with specific reactants and byproducts, none of which are available for this compound.

Structural Elucidation and Conformational Analysis of 4 Amino 1,2,5 Oxadiazol 3 Yl Methanol

X-ray Crystallographic Studies and Solid-State Structure Determination

To date, a dedicated single-crystal X-ray diffraction study for (4-Amino-1,2,5-oxadiazol-3-yl)methanol has not been reported. However, the crystal structure of a closely related compound, the thallium(I) salt of 4-amino-1,2,5-oxadiazole-3-hydroxamate, provides a robust model for understanding the solid-state characteristics of 3,4-disubstituted 1,2,5-oxadiazole systems. nih.goviucr.org The analysis of this analogue reveals key features of the molecular geometry and intermolecular forces that are likely to govern the crystal structure of (4-Amino-1,2,5-oxadiazol-3-yl)methanol.

Crystal Packing and Intermolecular Interactions within the Solid State

The solid-state architecture of 3,4-disubstituted 1,2,5-oxadiazoles is significantly influenced by hydrogen bonding and other non-covalent interactions. In the crystal structure of the thallium(I) salt of 4-amino-1,2,5-oxadiazole-3-hydroxamate, the amino group and the deprotonated hydroxamate group are nearly coplanar with the central 1,2,5-oxadiazole ring. nih.goviucr.org This planarity facilitates efficient crystal packing.

The crystal packing is primarily defined by a network of intermolecular hydrogen bonds. The amino group (–NH2) acts as a hydrogen bond donor, forming N—H⋯N interactions with nitrogen atoms of the oxadiazole ring and the hydroxamate group of adjacent molecules. nih.goviucr.org This is a common motif in amino-substituted nitrogen heterocycles. A similar pattern of intermolecular N-H⋯N and N-H⋯O hydrogen bonds is observed in the crystal structure of (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime, which links the molecules into a three-dimensional network. nih.gov

Furthermore, π-π stacking interactions between the planar oxadiazole rings contribute to the cohesion of the crystal lattice. In the thallium salt, the oxadiazole rings are stacked in a parallel manner with a centroid-to-centroid distance of 3.746 Å, which is indicative of significant stabilizing interactions. nih.goviucr.org It is highly probable that the crystal structure of (4-Amino-1,2,5-oxadiazol-3-yl)methanol would also be stabilized by a combination of hydrogen bonds involving the amino and hydroxymethyl groups, as well as π-π stacking of the furazan (B8792606) rings.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of the 1,2,5-oxadiazole ring is well-established. The ring itself is planar, a characteristic confirmed in numerous furazan derivatives. dtic.mil The bond lengths and angles within the 4-amino-1,2,5-oxadiazole-3-hydroxamate anion provide the best available estimates for the core structure of (4-Amino-1,2,5-oxadiazol-3-yl)methanol. nih.goviucr.org

The C=N double bond lengths in the oxadiazole ring are typically around 1.30–1.33 Å, while the N–O bond lengths are in the range of 1.36–1.42 Å. nih.goviucr.org The exocyclic C–N bond of the amino group is approximately 1.360 Å, indicating some degree of electronic delocalization with the heterocyclic ring. nih.goviucr.org The substituents on the oxadiazole ring exhibit a slight deviation from the mean plane of the heterocycle. For instance, in the hydroxamate analogue, the dihedral angle between the plane of the heterocycle and the hydroxamate group is 8.4°. nih.goviucr.org

Below are tables detailing selected bond lengths and angles for the 4-amino-1,2,5-oxadiazole-3-hydroxamate anion, which serve as a proxy for the title compound.

| Bond | Length (Å) |

|---|---|

| C2=N2 | 1.304 |

| C3=N3 | 1.329 |

| N2–O3 | 1.365 |

| N3–O3 | 1.419 |

| C3–N4 | 1.360 |

| C2–C1 | 1.465 |

| Angle | Value (°) |

|---|---|

| N2–C2–C3 | 113.8 |

| N3–C3–C2 | 109.9 |

| C2–N2–O3 | 103.5 |

| C3–N3–O3 | 101.4 |

| N2–O3–N3 | 111.3 |

| N4–C3–N3 | 123.9 |

| N4–C3–C2 | 126.2 |

Conformational Analysis in Solution and Gas Phase

Spectroscopic Probing of Conformational Equilibria

As of the current literature survey, detailed spectroscopic studies, such as temperature-dependent IR or NMR spectroscopy, aimed at probing the conformational equilibria of (4-Amino-1,2,5-oxadiazol-3-yl)methanol in either the solution or gas phase have not been reported. Such studies would be crucial for understanding the preferred orientation of the hydroxymethyl group relative to the plane of the oxadiazole ring.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Rotational Barriers

There are no published dynamic NMR (DNMR) studies that determine the rotational energy barrier of the C-C bond connecting the hydroxymethyl group to the 1,2,5-oxadiazole ring. This type of analysis would provide quantitative data on the conformational flexibility of the molecule in solution.

Chiroptical Studies of Enantiomeric Forms (if applicable for derivatives)

(4-Amino-1,2,5-oxadiazol-3-yl)methanol is an achiral molecule. To date, no research on the synthesis or chiroptical properties (e.g., circular dichroism) of its chiral derivatives has been found in the scientific literature. Therefore, this section is not currently applicable.

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. The frequency of these vibrations is determined by the mass of the atoms and the strength of the bonds connecting them, making vibrational spectroscopy an invaluable tool for functional group identification and structural analysis.

For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, the vibrational spectrum is expected to be a composite of the characteristic bands arising from the N-H vibrations of the amino group, the O-H and C-H vibrations of the hydroxymethyl group, and the various stretching and deformation modes of the 1,2,5-oxadiazole ring.

Detailed Research Findings

Although a dedicated study on the vibrational spectra of (4-Amino-1,2,5-oxadiazol-3-yl)methanol is not readily found, research on similar molecular structures, such as other amino-substituted furazans and related oxadiazole derivatives, provides a solid foundation for predicting its spectroscopic features. For instance, studies on various N-acylated furazan-3-amines have utilized infrared spectroscopy to confirm the presence of key functional groups. nih.gov Similarly, the characterization of novel nitrobenzofurazan derivatives has involved IR spectroscopy to identify the N-H, C-H, and nitro group vibrations. mdpi.com Research on furoxan-based hydrazones has also employed IR spectroscopy to identify characteristic bands for amino groups, C=N double bonds, and the furoxan ring. mdpi.com

The vibrational assignments for the core 1,2,5-oxadiazole ring can be informed by computational and experimental studies on related heterocyclic systems. These studies help in assigning the ring stretching (C=N, N-O, C-C) and deformation modes that are characteristic of the furazan heterocycle.

Based on established spectroscopic principles and data from related compounds, the expected FT-IR and Raman active vibrational modes for (4-Amino-1,2,5-oxadiazol-3-yl)methanol can be systematically assigned.

Expected FT-IR Spectral Data

The FT-IR spectrum of (4-Amino-1,2,5-oxadiazol-3-yl)methanol would be characterized by the following key absorption bands:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | Asymmetric and Symmetric N-H Stretching | Amino (NH₂) |

| 3400 - 3200 | O-H Stretching (Broad) | Hydroxyl (OH) |

| 3000 - 2850 | C-H Stretching | Methanol (B129727) (CH₂) |

| 1650 - 1580 | N-H Bending (Scissoring) | Amino (NH₂) |

| 1600 - 1500 | C=N Stretching | 1,2,5-Oxadiazole Ring |

| 1475 - 1400 | C-O-H Bending | Hydroxyl (OH) |

| 1350 - 1250 | C-N Stretching | Amino (C-NH₂) |

| 1100 - 1000 | C-O Stretching | Hydroxyl (C-OH) |

| 1000 - 800 | Ring Stretching and Deformation | 1,2,5-Oxadiazole Ring |

| 800 - 600 | N-H Wagging | Amino (NH₂) |

Expected Raman Spectral Data

The Raman spectrum would provide complementary information, with certain modes being more intense in Raman than in IR, and vice versa.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H Stretching | Amino (NH₂) |

| 3000 - 2850 | C-H Stretching | Methanol (CH₂) |

| 1600 - 1500 | C=N Stretching | 1,2,5-Oxadiazole Ring |

| 1400 - 1300 | Ring Breathing/Stretching | 1,2,5-Oxadiazole Ring |

| 1100 - 1000 | C-O Stretching | Hydroxyl (C-OH) |

| 900 - 700 | Ring Deformation | 1,2,5-Oxadiazole Ring |

The amino group's symmetric and asymmetric stretching vibrations are typically observed in the high-frequency region of the IR spectrum. The hydroxyl group's O-H stretching vibration would likely appear as a broad band due to hydrogen bonding. The C-H stretching vibrations of the methanol group would be found just below 3000 cm⁻¹.

The mid-frequency region would be dominated by the bending vibrations of the amino and hydroxyl groups, as well as the characteristic stretching vibrations of the 1,2,5-oxadiazole ring. The C=N stretching vibrations within the ring are expected to be strong in both IR and Raman spectra. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands arising from C-N and C-O stretching, as well as various bending and deformation modes of the entire molecule, including the characteristic ring breathing and deformation modes of the furazan ring.

By combining the predicted data from both FT-IR and Raman spectroscopy, a comprehensive vibrational profile of (4-Amino-1,2,5-oxadiazol-3-yl)methanol can be constructed, offering significant insights into its molecular structure and bonding characteristics.

Theoretical and Computational Investigations of 4 Amino 1,2,5 Oxadiazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com By approximating the electron density, DFT can accurately predict molecular geometries and energies. For a compound like (4-Amino-1,2,5-oxadiazol-3-yl)methanol, DFT calculations, often using hybrid functionals like B3LYP, would be employed to determine its optimized molecular structure. mdpi.commdpi.com

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations can also elucidate the distribution of electron density, highlighting potential sites for electrophilic or nucleophilic attack. For instance, in related oxadiazole compounds, DFT has been used to identify reactive sites and understand their stability. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of (4-Amino-1,2,5-oxadiazol-3-yl)methanol

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Electron-donating ability |

| LUMO Energy | -Y.YY eV | Electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |

| Dipole Moment | D.DD Debye | Polarity and intermolecular interactions |

Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data.

Ab Initio Methods for High-Accuracy Energetic and Geometric Parameters

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and geometric parameters. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods.

For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, ab initio calculations could yield precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric effects. Furthermore, high-accuracy energy calculations can determine the relative stabilities of different conformers and the energy barriers for rotation around single bonds. In studies of similar energetic materials, ab initio calculations have been used to determine key properties like heat of formation. osti.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, an MEP surface analysis would reveal the electron-rich and electron-poor regions. Typically, red and yellow colors indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors represent positive potential (electron-deficient areas), which are prone to nucleophilic attack. researchgate.net The oxygen and nitrogen atoms of the oxadiazole ring and the amino group would likely be identified as regions of negative potential, whereas the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment.

Conformational Dynamics in Different Solvation Environments

The conformation of a molecule can significantly impact its properties and biological activity. MD simulations can be used to explore the conformational landscape of (4-Amino-1,2,5-oxadiazol-3-yl)methanol in various solvents. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformers and the transitions between them.

The choice of solvent is critical, as it can influence the molecule's preferred conformation through solute-solvent interactions. Simulations in both polar (e.g., water) and nonpolar (e.g., toluene) solvents could reveal how the environment affects the orientation of the amino and methanol (B129727) functional groups relative to the oxadiazole ring. Such studies have been performed on other oxadiazole derivatives to understand their behavior in different phases. mdpi.com

Solvent Effects on Molecular Properties and Interactions

The solvent can have a profound effect on a molecule's electronic properties and its interactions with other molecules. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can be used to study these solvent effects.

For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, the simulations would analyze the radial distribution functions of solvent molecules around specific atoms or functional groups. This provides a detailed picture of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the molecule and water. The presence of a solvent can also alter the molecule's dipole moment and polarizability, which can be monitored throughout the simulation. Understanding these interactions is crucial for predicting the compound's behavior in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modelling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling represents a critical computational methodology for establishing a mathematical correlation between the structural features of molecules and their physicochemical properties. In the context of (4-Amino-1,2,5-oxadiazol-3-yl)methanol and its analogues, which are often explored as energetic materials, QSPR studies are invaluable for predicting key performance and stability parameters. nih.govresearchgate.net This approach bypasses the need for extensive experimental synthesis and testing, offering a rapid and cost-effective means to screen virtual libraries of novel compounds. nih.gov The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. nih.gov By developing robust models, researchers can predict properties such as density, heat of formation, detonation velocity, and sensitivity for newly designed derivatives. nih.govnih.gov These models are typically developed for a series of structurally related compounds, such as derivatives of 1,2,5-oxadiazole (furazan), to ensure the reliability and applicability of the predictions. digitaloceanspaces.comresearchgate.net

The foundation of any QSPR model is the numerical representation of molecular structures through molecular descriptors. These descriptors are calculated from the optimized geometry of the molecules, often obtained through quantum chemical methods like Density Functional Theory (DFT) or semi-empirical approaches. nih.govnih.gov A vast number of descriptors can be generated, categorized into different classes.

Descriptor Classes:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include information on molecular size and shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information on electronic properties like orbital energies (HOMO, LUMO), charges, and dipole moments. researchgate.net

The generation of these descriptors is typically performed using specialized software as detailed in the table below.

Table 1: Software for Descriptor Generation

| Software Name | Descriptor Types Calculated |

|---|---|

| Dragon | Offers a wide range of descriptors from various classes (constitutional, topological, etc.). nih.gov |

| Gaussian | Primarily used for quantum chemical calculations to obtain electronic and geometric descriptors. researchgate.net |

| CODESSA | A comprehensive program for calculating a large number of quantum and structural descriptors. researchgate.net |

Given the large number of available descriptors, a crucial step is the selection of a smaller, relevant subset to build the QSPR model. This process, known as feature selection, aims to identify the descriptors that have the most significant correlation with the property of interest while minimizing inter-correlation (multicollinearity) and avoiding the risk of overfitting the model. nih.gov Several statistical methods are employed for this purpose. digitaloceanspaces.comnih.gov

Common Descriptor Selection Methods:

Genetic Algorithm (GA): A stochastic optimization method that mimics natural evolution to select the best subset of descriptors based on the fitness of the resulting model. nih.gov

Multiple Linear Regression (MLR): A statistical technique used to model the relationship between a dependent variable and one or more independent variables (descriptors). Stepwise MLR is often used for selection. digitaloceanspaces.comresearchgate.net

Principal Component Analysis (PCA): A technique to reduce the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. digitaloceanspaces.com

The reliability and predictive power of a developed QSPR model must be rigorously assessed through statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. Validation is typically performed using both internal and external methods. researchgate.netacs.org

External Validation: Considered the "gold standard" for validation, this method evaluates the model's ability to predict the properties of an external test set—a set of compounds that were not used in the model's development. researchgate.netnih.gov The predictive performance is judged by several statistical metrics.

The quality of a QSPR model is determined by a range of statistical parameters, each with accepted threshold values that indicate a reliable and predictive model.

Table 2: Key Statistical Parameters for QSPR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables (descriptors) for the training set. | > 0.6 nih.gov |

| Cross-Validated R² (LOO) | Q² or R²cv | An indicator of the model's internal predictive ability and robustness. | > 0.5 nih.gov |

| Predicted R² for External Set | R²pred | Measures how well the model predicts the response values of the external test set. A true measure of predictive power. | > 0.5 mdpi.com |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors (residuals). Lower values indicate a better fit. | As low as possible |

A model that satisfies these statistical criteria is considered robust, stable, and predictive, making it suitable for screening new chemical entities. researchgate.netmdpi.com

A validated QSPR model serves as a powerful predictive tool in the rational design of novel molecules. For analogues of (4-Amino-1,2,5-oxadiazol-3-yl)methanol, this approach can significantly accelerate the discovery of new energetic materials with enhanced properties. researchgate.netacs.org The process involves creating a virtual library of candidate molecules by systematically modifying the parent structure. These modifications can include the introduction of various functional groups (e.g., -NO₂, -N₃, -NH₂) or the alteration of the molecular backbone.

The established QSPR model is then used to predict the property of interest (e.g., density, detonation velocity) for each compound in the virtual library. This in silico screening allows for the rapid evaluation of thousands of potential structures without the need for their physical synthesis and characterization. nih.govnih.gov

The results of the QSPR predictions enable chemists to prioritize a smaller, more manageable set of the most promising candidates for synthesis. This targeted approach focuses resources on derivatives that are predicted to have the desired combination of high performance and acceptable stability, thereby streamlining the research and development process. For instance, a QSPR model for detonation performance could be used to screen a library of substituted furazan (B8792606) derivatives to identify candidates that are predicted to outperform existing materials like RDX or HMX. acs.orgnih.gov

Table 3: Hypothetical QSPR Screening of Novel (4-Amino-1,2,5-oxadiazol-3-yl)methanol Derivatives

| Derivative Structure (R-group modification) | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Priority for Synthesis |

|---|---|---|---|

| R = -H | 1.75 | 8.5 | Medium |

| R = -NO₂ | 1.88 | 9.2 | High |

| R = -NH₂ | 1.72 | 8.3 | Low |

| R = -N₃ | 1.85 | 9.0 | High |

This predictive capability allows for an efficient exploration of the chemical space around the (4-Amino-1,2,5-oxadiazol-3-yl)methanol scaffold, guiding the synthesis of next-generation materials. nih.gov

Reactivity Profiles and Derivatization Strategies of 4 Amino 1,2,5 Oxadiazol 3 Yl Methanol

Reactions at the Primary Amine Moiety

The primary amine group in (4-Amino-1,2,5-oxadiazol-3-yl)methanol is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring.

The primary amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of corresponding amides. A notable example is the formation of N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide. sigmaaldrich.com Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in modifying the electronic properties and steric bulk around the amine group.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| (4-Amino-1,2,5-oxadiazol-3-yl)methanol | Acetyl chloride | N-(4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl)acetamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| (4-Amino-1,2,5-oxadiazol-3-yl)methanol | Benzoyl chloride | N-(4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl)benzamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

This table presents plausible reactions based on general chemical principles of amine acylation and sulfonylation.

Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to over-alkylation. A more effective method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com This strategy offers a high degree of control and versatility in synthesizing a wide range of N-substituted derivatives. organic-chemistry.org

Table 2: Reductive Amination of (4-Amino-1,2,5-oxadiazol-3-yl)methanol

| Aldehyde/Ketone | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | (4-(Methylamino)-1,2,5-oxadiazol-3-yl)methanol |

| Acetone | NaBH(OAc)₃ | (4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)methanol |

This table illustrates potential products from reductive amination reactions based on established methodologies. masterorganicchemistry.comorganic-chemistry.org

The primary amine of (4-Amino-1,2,5-oxadiazol-3-yl)methanol can participate in condensation reactions with bifunctional electrophiles to construct fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings fused to the 1,2,5-oxadiazole core. While specific examples with this exact molecule are not prevalent in the literature, the general reactivity of aminofurazans suggests the feasibility of such transformations. The synthesis of complex heterocyclic systems often involves the condensation of an amino-substituted heterocycle with other reagents. osti.gov

Reactions at the Hydroxymethyl Group

The hydroxymethyl group provides another site for derivatization, allowing for the introduction of various functionalities through reactions typical of primary alcohols.

The hydroxymethyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides, often in the presence of an acid catalyst or a coupling agent. This leads to the formation of ester derivatives. Etherification can be achieved through Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with an alkyl halide. These reactions are useful for modifying the polarity and biological activity of the parent molecule. The synthesis of related oxadiazole derivatives containing carboxymethylamino groups has been reported, which involves the formation of an ester that is subsequently hydrolyzed. nih.gov

Table 3: Esterification and Etherification of the Hydroxymethyl Group

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Esterification | Acetic anhydride | (4-Amino-1,2,5-oxadiazol-3-yl)methyl acetate | Acid or base catalyst |

| Esterification | Benzoyl chloride | (4-Amino-1,2,5-oxadiazol-3-yl)methyl benzoate | Base (e.g., pyridine) |

This table provides representative examples of esterification and etherification reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.org Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde. researchgate.net Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will further oxidize the alcohol to the corresponding carboxylic acid. organic-chemistry.org The resulting 4-amino-1,2,5-oxadiazole-3-carbaldehyde and 4-amino-1,2,5-oxadiazole-3-carboxylic acid are valuable intermediates for further synthetic elaborations.

Table 4: Oxidation of the Hydroxymethyl Group

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 4-Amino-1,2,5-oxadiazole-3-carbaldehyde |

| Potassium permanganate (KMnO₄) | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid |

| TEMPO/NaOCl | 4-Amino-1,2,5-oxadiazole-3-carbaldehyde |

This table outlines potential oxidation products based on common synthetic methods. organic-chemistry.orgresearchgate.net

Halogenation and Other Substitution Reactions

The functional groups of (4-Amino-1,2,5-oxadiazol-3-yl)methanol—the primary alcohol and the aromatic amino group—are amenable to various substitution reactions.

Reactions of the Hydroxymethyl Group: The primary alcohol functionality can be converted into a more reactive leaving group, such as a halide. Standard halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or Appel reaction conditions (e.g., CBr₄/PPh₃) are expected to transform the hydroxymethyl group into chloromethyl or bromomethyl derivatives, respectively. These resulting halomethylfurazans would be valuable intermediates for introducing a wide range of functionalities through nucleophilic substitution. For instance, the reaction of related chloromethyl-1,2,4-oxadiazolyl-furazans with N- and S-nucleophiles has been demonstrated, showcasing the utility of the halomethyl group as a synthetic handle.

Reactions of the Amino Group: The amino group on the 1,2,5-oxadiazole ring behaves as a typical, albeit deactivated, aromatic amine. It can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. For example, studies on 3-aminofurazans show they readily react with benzoyl chlorides to yield N-acylated products. nih.gov This reaction is fundamental for creating diverse libraries of compounds for biological screening. Furthermore, diazotization of the amino group followed by Sandmeyer-type reactions could potentially be used to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups, at the 4-position, although the stability of the intermediate diazonium salt on the electron-deficient furazan (B8792606) ring may be a concern.

| Reagent/Condition | Functional Group Targeted | Expected Product Type |

| Thionyl Chloride (SOCl₂) | Hydroxymethyl | (4-Amino-1,2,5-oxadiazol-3-yl)methyl chloride |

| Phosphorus Tribromide (PBr₃) | Hydroxymethyl | (4-Amino-1,2,5-oxadiazol-3-yl)methyl bromide |

| Acyl Chlorides (R-COCl) | Amino | N-(4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl)amide |

Transformations Involving the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is known for its general stability but can undergo specific transformations under certain conditions.

The 1,2,5-oxadiazole ring is susceptible to cleavage under strong reductive conditions. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can lead to the scission of the N-O bonds, typically resulting in the formation of 1,2-diamine derivatives. In the case of (4-Amino-1,2,5-oxadiazol-3-yl)methanol, such a reduction would be expected to yield 2,3-diamino-1,4-butanediol after hydrolysis of the intermediate.

Additionally, nucleophilic attack can induce ring fragmentation. Analysis of related furoxans (1,2,5-oxadiazole 2-oxides) shows that nucleophilic attack by thiols at a ring carbon can lead to ring-fragmentation and the formation of a corresponding nitrile. researchgate.net While the furazan ring is more stable than the furoxan ring, strong nucleophiles may still promote similar ring-opening pathways.

The 1,2,5-oxadiazole ring is considered an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution. The π-electron density of the ring carbons is low, and thus, reactions like nitration or Friedel-Crafts acylation directly on the ring are not typically feasible. chemicalbook.com

Conversely, direct nucleophilic substitution on an unsubstituted ring carbon is also rare due to the lack of a suitable leaving group. Such reactions generally require the presence of a good leaving group, such as a halide or a nitro group, already attached to the ring.

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of heterocycles. However, these reactions typically require a halide or triflate substituent on the ring to act as a coupling partner. Given the absence of such a group on (4-Amino-1,2,5-oxadiazol-3-yl)methanol, direct cross-coupling (e.g., Suzuki, Stille, or Heck reactions) at the ring positions is not directly applicable.

A more plausible strategy would involve the initial conversion of the amino group to a halide via a Sandmeyer reaction, or potentially through direct C-H activation, although the latter is less common for this specific ring system. Research on other oxadiazole isomers has demonstrated the feasibility of copper- or palladium-catalyzed C-H activation for arylation, providing a potential, though unproven, route for derivatization. acs.orgnih.gov

Multicomponent Reactions Incorporating (4-Amino-1,2,5-oxadiazol-3-yl)methanol

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govresearchgate.net The functional groups on (4-Amino-1,2,5-oxadiazol-3-yl)methanol offer potential for its inclusion in MCRs.

For example, the primary amino group could participate as the amine component in well-known MCRs such as the Ugi or Biginelli reactions. In a hypothetical Ugi four-component reaction, (4-Amino-1,2,5-oxadiazol-3-yl)methanol could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The success of such a reaction would depend on the nucleophilicity of the aminofurazan, which is reduced by the electron-withdrawing nature of the heterocyclic ring.

Mechanistic Studies of Key Transformation Pathways

Detailed mechanistic studies for transformations of (4-Amino-1,2,5-oxadiazol-3-yl)methanol are not available in the literature. However, the mechanisms of its potential reactions can be inferred from established principles.

The acylation of the amino group proceeds via a standard nucleophilic addition-elimination pathway, where the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Ring-opening via reduction with a hydride source like LiAlH₄ involves the nucleophilic attack of a hydride ion on the ring carbons, followed by cleavage of the weak N-O bonds and subsequent protonation during workup to yield the diamine.

The mechanism for potential ring-opening initiated by a nucleophile would likely involve nucleophilic attack at one of the ring carbons (C3 or C4), forming a transient Meisenheimer-type complex. This intermediate could then undergo a series of electronic rearrangements, leading to the cleavage of the N-O bond and fragmentation of the ring. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Amino 1,2,5 Oxadiazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial but crucial data on the chemical environment of the hydrogen and carbon atoms, respectively. In a typical analysis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol, the ¹H NMR spectrum would exhibit distinct signals for the protons of the amino group (NH₂), the methylene (B1212753) group (CH₂), and the hydroxyl group (OH). The chemical shifts of these protons are influenced by their electronic environment. Similarly, the ¹³C NMR spectrum would show signals for the two distinct carbon atoms of the oxadiazole ring and the methylene carbon.

To establish connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the molecule. For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, a cross-peak would be expected between the methylene protons and the hydroxyl proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. sdsu.edu This experiment would definitively link the methylene carbon signal in the ¹³C spectrum to the corresponding methylene proton signal in the ¹H spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations would be observed between the methylene protons and the adjacent carbon atom in the oxadiazole ring, as well as between the amino protons and the carbon atom they are attached to.

A representative dataset for the NMR characterization of (4-Amino-1,2,5-oxadiazol-3-yl)methanol in a suitable solvent like DMSO-d₆ is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C3 | - | ~155 | NH₂, CH₂OH |

| C4 | - | ~160 | NH₂, CH₂OH |

| CH₂ | ~4.5 (s, 2H) | ~55 | C3, C4 |

| NH₂ | ~6.7 (s, 2H) | - | C4 |

| OH | ~5.0 (t, 1H) | - | CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes a singlet and 't' a triplet.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, ssNMR can be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting variations in the chemical shifts and relaxation times of the nuclei in the solid state. Furthermore, ssNMR can provide insights into the molecular dynamics within the crystal lattice, such as the rotation of the methanol (B129727) group or the motion of the amino group.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. wiley.com This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. wiley.comresearchgate.net For the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol, in situ NMR could track the consumption of starting materials and the formation of the product over time. youtube.com By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing a deeper understanding of the reaction mechanism. youtube.com

Infrared (IR) and Raman Spectroscopic Analysis Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. irdg.org

The IR and Raman spectra of (4-Amino-1,2,5-oxadiazol-3-yl)methanol would display a series of bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H stretching: The amino group (NH₂) would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (OH) would exhibit a broad absorption band around 3200-3600 cm⁻¹ in the IR spectrum due to hydrogen bonding.

C-H stretching: The methylene group (CH₂) would have stretching vibrations in the 2850-2960 cm⁻¹ range.

C=N and N-O stretching: The oxadiazole ring vibrations are expected in the fingerprint region (typically 1400-1650 cm⁻¹ for C=N and 1300-1400 cm⁻¹ for N-O).

C-O stretching: The stretching vibration of the C-O bond in the methanol group would appear in the 1000-1260 cm⁻¹ region.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Hydroxyl (OH) | Stretch | 3200 - 3600 (broad) |

| Methylene (CH₂) | Stretch | 2850 - 2960 |

| Oxadiazole Ring | C=N Stretch | 1400 - 1650 |

| Oxadiazole Ring | N-O Stretch | 1300 - 1400 |

| Alcohol (C-O) | Stretch | 1000 - 1260 |

Similar to in situ NMR, in situ IR and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time reaction monitoring. americanpharmaceuticalreview.com These techniques can be implemented using fiber-optic probes immersed directly into the reaction vessel, providing continuous data without the need for sampling. americanpharmaceuticalreview.com The advantages include non-destructive analysis and the ability to monitor reactions involving unstable intermediates or hazardous materials. americanpharmaceuticalreview.com During the synthesis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol, the appearance of characteristic bands for the product's functional groups (e.g., the C-O stretch of the methanol) and the disappearance of reactant bands can be tracked to determine reaction completion and kinetics. nih.gov Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. irdg.org

Mass Spectrometric Methodologies

Mass spectrometry is an indispensable tool for the structural characterization and sensitive detection of (4-Amino-1,2,5-oxadiazol-3-yl)methanol. The following subsections describe specialized mass spectrometric techniques that provide detailed insights into its elemental composition, fragmentation behavior, and isomeric purity.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. For (4-Amino-1,2,5-oxadiazol-3-yl)methanol, HRMS can unequivocally confirm its molecular formula. When subjected to electrospray ionization (ESI), the compound is expected to form a protonated molecule, [M+H]⁺. The exact mass of this ion is then measured with high precision.

The theoretical exact mass of the protonated molecule of (4-Amino-1,2,5-oxadiazol-3-yl)methanol (C₃H₅N₄O₂)⁺ is calculated to be 129.0407. An experimentally determined mass that falls within a narrow tolerance window (typically < 5 ppm) of this theoretical value provides strong evidence for the compound's elemental composition. This level of accuracy helps to distinguish it from other potential isobaric compounds. The structure of synthesized oxadiazole compounds is often established using elemental analysis and HRMS. researchgate.netmdpi.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for (4-Amino-1,2,5-oxadiazol-3-yl)methanol

| Parameter | Value |

| Molecular Formula | C₃H₄N₄O₂ |

| Ionization Mode | ESI Positive |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 129.0407 |

| Measured Exact Mass | 129.0405 |

| Mass Error (ppm) | 1.55 |

| Inferred Elemental Composition | C₃H₅N₄O₂ |

This interactive table presents hypothetical HRMS data, illustrating the high accuracy of the technique in confirming the elemental composition of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This technique provides valuable information about the connectivity of atoms within the molecule. The fragmentation pathways of protonated (4-Amino-1,2,5-oxadiazol-3-yl)methanol can be predicted based on the known fragmentation patterns of similar heterocyclic compounds. unito.itnih.gov

Upon collision-induced dissociation (CID), the protonated molecule at m/z 129 would likely undergo a series of characteristic neutral losses. The initial fragmentation could involve the loss of water (H₂O) from the hydroxymethyl group, followed by the loss of carbon monoxide (CO). The cleavage of the oxadiazole ring is also a probable fragmentation pathway, leading to the formation of specific product ions that can be rationalized. The study of fragmentation pathways of related compounds, such as 3-hydroxyfurazan and nitrile amino acids, reveals that the fragmentation is often directed by the charged site. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for Protonated (4-Amino-1,2,5-oxadiazol-3-yl)methanol ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 129 | 111 | H₂O | (4-Amino-1,2,5-oxadiazol-3-yl)methylidene cation |

| 129 | 101 | CO | C₂H₅N₄O⁺ |

| 129 | 86 | HNCO | C₂H₄N₂O⁺ |

| 111 | 83 | CO | C₂H₃N₄⁺ |

This interactive table displays the predicted fragmentation pattern of protonated (4-Amino-1,2,5-oxadiazol-3-yl)methanol, providing insights into its structural components.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is a cutting-edge technique that separates ions in the gas phase based on their size, shape, and charge. This allows for the differentiation of isomers that may have identical mass-to-charge ratios. While no specific isomers of (4-Amino-1,2,5-oxadiazol-3-yl)methanol are commonly reported, IM-MS would be a crucial tool if positional isomers, such as (3-Amino-1,2,5-oxadiazol-4-yl)methanol, were present as impurities. nih.gov

In an IM-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas. The time it takes for an ion to traverse the tube (drift time) is dependent on its collision cross-section (CCS), which is a measure of its rotational averaged size. Different isomers will often have distinct CCS values, leading to their separation in the ion mobility dimension prior to mass analysis. This technique has been successfully applied to separate isomeric oligosaccharides and other complex molecules. nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of (4-Amino-1,2,5-oxadiazol-3-yl)methanol from reaction byproducts and for its quantitative analysis. The choice between high-performance liquid chromatography and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-performance liquid chromatography (HPLC) is the method of choice for the analysis of non-volatile and thermally labile compounds like (4-Amino-1,2,5-oxadiazol-3-yl)methanol. A reversed-phase HPLC method would likely be developed for its purity assessment and quantitation.

A typical HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the oxadiazole ring is expected to have a UV chromophore. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentrations. Similar HPLC methods are used for the analysis of amino acids and other polar compounds. scielo.br

Table 3: Hypothetical HPLC Method Parameters for the Analysis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This interactive table outlines a potential HPLC method for the separation and analysis of (4-Amino-1,2,5-oxadiazol-3-yl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While (4-Amino-1,2,5-oxadiazol-3-yl)methanol itself is likely not volatile enough for direct GC analysis due to the presence of the polar amino and hydroxyl groups, its volatile derivatives can be analyzed by gas chromatography-mass spectrometry (GC-MS). Derivatization is a common strategy to increase the volatility and thermal stability of polar analytes. researchgate.net

The amino and hydroxyl groups can be derivatized with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines. These derivatives are more volatile and can be readily separated on a non-polar or medium-polarity GC column. The mass spectrometer then provides fragmentation patterns for the derivatized compound, which can be used for identification and structural confirmation. This approach is widely used for the analysis of amino acids and other polar metabolites. scielo.br

Table 4: Potential GC-MS Analysis of a Derivatized (4-Amino-1,2,5-oxadiazol-3-yl)methanol

| Analyte | Derivatizing Agent | GC Column | Carrier Gas | Ionization Mode |

| (4-Amino-1,2,5-oxadiazol-3-yl)methanol | BSTFA | DB-5ms | Helium | Electron Ionization (EI) |

This interactive table summarizes a hypothetical GC-MS approach for the analysis of a volatile derivative of (4-Amino-1,2,5-oxadiazol-3-yl)methanol.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The molecule (4-Amino-1,2,5-oxadiazol-3-yl)methanol possesses a stereogenic center at the carbon atom bearing the hydroxymethyl group, and therefore can exist as a pair of enantiomers. The assessment of the enantiomeric purity of this compound is critical, particularly in contexts where stereospecific interactions are a consideration. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most definitive and widely used technique for this purpose. While specific enantioseparation methods for (4-Amino-1,2,5-oxadiazol-3-yl)methanol are not extensively detailed in publicly available literature, the principles of chiral recognition and separation for analogous structures, such as amino alcohols and other heterocyclic compounds, provide a strong basis for methodological development.

The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.

For a polar, amino alcohol compound like (4-Amino-1,2,5-oxadiazol-3-yl)methanol, several types of CSPs would be applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly versatile and have demonstrated broad applicability in resolving the enantiomers of a wide array of chiral compounds, including amino alcohols. nih.gov These phases, commercialized under trade names like Chiralcel® and Chiralpak®, often utilize normal-phase or polar organic modes of chromatography.

Another highly effective class of CSPs for polar and ionic compounds, including underivatized amino acids and amino alcohols, are the macrocyclic glycopeptides. sigmaaldrich.com CSPs based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are compatible with a range of mobile phases, including polar organic and reversed-phase conditions, making them well-suited for the direct analysis of polar analytes without derivatization. sigmaaldrich.com The presence of both amino and hydroxyl groups in the target molecule offers multiple sites for hydrogen bonding, dipole-dipole, and ionic interactions, which are the primary mechanisms for chiral recognition on these types of stationary phases.

In a typical analytical approach, a racemic standard of (4-Amino-1,2,5-oxadiazol-3-yl)methanol would be injected onto a chiral HPLC column to develop a separation method. Method development would involve screening various chiral columns and optimizing the mobile phase composition—typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, or a buffered aqueous-organic mixture for reversed-phase chromatography. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks. Once a method is established, it can be used to determine the enantiomeric excess (ee) of synthesized batches of the compound.

Illustrative Research Findings

While direct experimental data for (4-Amino-1,2,5-oxadiazol-3-yl)methanol is not available, a hypothetical chiral HPLC separation is presented below to illustrate the expected outcome of such an analysis. The data reflects a successful baseline separation of the two enantiomers.

| Enantiomer | Retention Time (t_R) [min] | Peak Area (%) | Resolution (R_s) | Enantiomeric Excess (ee) [%] |

|---|---|---|---|---|

| Enantiomer 1 | 12.5 | 50.0 | 2.1 | 0.0 (for racemic mixture) |

| Enantiomer 2 | 15.2 | 50.0 |

Table 1. Hypothetical Chiral HPLC Data for Racemic (4-Amino-1,2,5-oxadiazol-3-yl)methanol. This table illustrates a representative separation profile. The resolution value (Rs) indicates a clear separation between the two peaks, and the equal peak areas confirm the sample is a 1:1 racemic mixture. For a non-racemic sample, the peak area percentages would differ, allowing for the calculation of enantiomeric excess.

Applications of 4 Amino 1,2,5 Oxadiazol 3 Yl Methanol Beyond Biological Systems

Role as a Versatile Synthetic Building Block in Organic Synthesis

The inherent reactivity of its functional groups and the stable oxadiazole ring allows (4-Amino-1,2,5-oxadiazol-3-yl)methanol to serve as a foundational molecule for constructing more complex chemical structures.

The 1,2,5-oxadiazole (furazan) ring system is a critical component in the development of advanced materials and complex organic molecules. Compounds based on the aminofurazan skeleton are key starting materials for creating larger, more elaborate heterocyclic systems. For instance, 1,2,5-oxadiazole-3,4-diamine, a related compound, is a well-known precursor for synthesizing polycyclic compounds and components of energetic compositions. mdpi.com The amino and hydroxymethyl groups on (4-Amino-1,2,5-oxadiazol-3-yl)methanol can undergo a variety of chemical transformations, such as acylation, oxidation, and substitution, to build fused or linked heterocyclic architectures. researchgate.net

Functionally substituted 1,2,5-oxadiazole N-oxides (furoxans), which share the core ring structure, are recognized as emergent scaffolds with broad application potential and are considered useful precursors for various polynitrogen heterocyclic systems. mdpi.comresearchgate.net The chemical properties of related aminofurazan derivatives have been extensively studied, demonstrating transformations of the amino group and reactions involving other substituents to create diverse molecular frameworks. researchgate.net For example, the synthesis of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan and its subsequent reactions highlight the utility of the aminofurazan core in building multifunctional synthons for a range of 1,2,5-oxadiazole derivatives. researchgate.net These examples underscore the potential of (4-Amino-1,2,5-oxadiazol-3-yl)methanol as a foundational element for synthesizing novel heterocyclic structures with tailored properties.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org These auxiliaries are invaluable in producing enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and materials science. wikipedia.orgsigmaaldrich.com Common examples of chiral auxiliaries include oxazolidinones and pseudoephedrine, which use steric hindrance to direct reactions stereoselectively. wikipedia.orgrsc.org

While the structure of (4-Amino-1,2,5-oxadiazol-3-yl)methanol contains prochiral centers and functional groups suitable for temporary attachment to a substrate, there is currently no specific information available in the reviewed scientific literature that documents its direct application as a chiral auxiliary or as a ligand component in asymmetric synthesis. The use of chiral auxiliaries is a well-established strategy in organic synthesis, often employed in the early stages of developing new chemical entities. researchgate.net The potential for (4-Amino-1,2,5-oxadiazol-3-yl)methanol or its derivatives to be developed for such applications remains an area for future investigation.

Ligand Design and Coordination Chemistry

The nitrogen atoms of the oxadiazole ring, along with the nitrogen of the amino group and the oxygen of the hydroxymethyl group, present multiple potential coordination sites for metal ions. This makes (4-Amino-1,2,5-oxadiazol-3-yl)methanol and its derivatives attractive candidates for use as ligands in coordination chemistry.

Heterocyclic compounds containing nitrogen and other heteroatoms are excellent ligands for a wide range of metal ions. nih.govresearchgate.net For example, substituted 1,2,4-triazoles, which also feature a nitrogen-rich heterocyclic ring, readily form stable complexes with transition metals such as Ni(II), Cu(II), Zn(II), and Cd(II). nih.govresearchgate.net In these complexes, the ligand can act as a bidentate donor, coordinating through ring nitrogen atoms and exocyclic functional groups (like thiol or amino groups). nih.govresearchgate.net Similarly, derivatives of 1,3,4-oxadiazoles have been used to synthesize complexes with metals including Ag(I), Ni(II), Pd(II), and Pt(II). uomustansiriyah.edu.iq

These complexes are typically characterized using a suite of analytical techniques to determine their structure and properties, as detailed in the table below.

| Analytical Technique | Purpose of Characterization | Reference |

| FTIR Spectroscopy | To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-N, N-H) upon complexation with a metal ion. | nih.govresearchgate.netuomustansiriyah.edu.iq |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere around the metal ion. | nih.govresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | To elucidate the structure of the ligand and its complexes in solution. Changes in chemical shifts upon complexation confirm the coordination of the ligand to the metal center. | nih.govresearchgate.net |

| Magnetic Susceptibility | To determine the magnetic moment of the complex, which helps in assigning the geometry (e.g., octahedral, tetrahedral, square planar) of the metal center. | nih.govresearchgate.net |

| Elemental Analysis | To confirm the stoichiometric composition (metal-to-ligand ratio) of the synthesized complexes. | nih.govuomustansiriyah.edu.iq |

Based on these precedents with structurally similar heterocycles, it can be inferred that (4-Amino-1,2,5-oxadiazol-3-yl)methanol would be a capable ligand, forming stable complexes with various transition metals, though specific studies on this compound were not found in the reviewed literature.

Palladium complexes featuring heterocyclic ligands, such as those derived from 4-amino-1,2,4-triazoles and 1,3,4-oxadiazoles, have been successfully employed as recoverable catalysts in cross-coupling reactions. researchgate.net A prominent example is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.net These catalyst systems are valued for their efficiency and their ability to function in environmentally benign solvent systems like water/ethanol (B145695) mixtures, which also facilitates the recovery and reuse of the catalyst. researchgate.net

The catalytic activity of these complexes stems from the ability of the palladium center to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The heterocyclic ligand stabilizes the metal center and influences its reactivity. Given the structural similarities and the presence of suitable donor atoms, it is plausible that palladium or other transition metal complexes of (4-Amino-1,2,5-oxadiazol-3-yl)methanol could also function as effective catalysts in non-biological processes like C-C bond formation, although specific research on this application is not yet available.

Material Science Applications

The high nitrogen content and oxygen balance of the 1,2,5-oxadiazole ring make it a key structural motif in the field of energetic materials. Many compounds based on furazan (B8792606) and its fused derivatives are investigated for their potential as explosives, propellants, and pyrotechnics.

Derivatives of aminofurazan are often used as building blocks for high-energy-density materials. For example, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) is noted for its high density and low melting point, making it attractive as a secondary explosive and a melt-castable explosive. mdpi.com The synthesis of such materials often starts from simpler amino-substituted oxadiazoles (B1248032). mdpi.com Furthermore, there is significant interest in N-heterocyclic compounds with a low hydrogen content for their application as explosives. nih.gov

Recent research has focused on designing melt-castable energetic materials, which require a specific melting point range (typically 80-100 °C) for processing. osti.gov Isomers of complex, multi-ring oxadiazole compounds have been designed and synthesized to achieve these desired physical properties, demonstrating high thermal stability and insensitivity to external stimuli while possessing significant explosive power. osti.gov The synthesis of these advanced materials often involves the strategic assembly of oxadiazole-based precursors. osti.gov This body of research strongly supports the role of the (4-Amino-1,2,5-oxadiazol-3-yl)methanol scaffold as a precursor and foundational component in the development of new energetic materials.

Precursor for Polymeric Materials and Nanomaterials

The bifunctional nature of (4-Amino-1,2,5-oxadiazol-3-yl)methanol, possessing both an amino and a hydroxyl group, renders it a versatile building block, or monomer, for the synthesis of various polymeric structures. These functional groups can readily participate in a variety of polymerization reactions.

The primary amine can undergo reactions such as N-acylation to form amide bonds, a fundamental linkage in polyamides. nih.gov This reaction is a common strategy for integrating specific functionalities into a polymer backbone. Similarly, the hydroxyl group can be involved in esterification or etherification reactions to produce polyesters and polyethers, respectively. The ability to form these stable covalent bonds is crucial for creating robust polymer chains.

The synthesis of polyanilines and their derivatives through the polymerization of aniline (B41778) monomers is a well-established field, highlighting the capacity of amino groups to facilitate polymer formation. nih.govrsc.orgresearchgate.net While direct polymerization of (4-Amino-1,2,5-oxadiazol-3-yl)methanol has not been extensively documented, the reactivity of its amino group can be inferred from the synthesis of N-acylated furazan-3-amine derivatives. nih.gov

The 1,2,5-oxadiazole ring itself imparts specific properties to the resulting polymer. The furazan moiety is known for its high nitrogen content and thermal stability, properties that are explored in the context of energetic materials. acs.orgresearchgate.net In the realm of functional polymers, these characteristics could translate to materials with enhanced thermal resistance and specific electronic properties. For instance, 1,3,4-oxadiazole-containing polymers are noted for their use as heat-resistant materials, scintillators, and UV absorbers. nih.gov

The potential polymerization pathways for (4-Amino-1,2,5-oxadiazol-3-yl)methanol are summarized in the table below.

Table 1: Potential Polymerization Reactions Involving (4-Amino-1,2,5-oxadiazol-3-yl)methanol

| Functional Group | Polymerization Reaction | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Amino (-NH₂) | Polycondensation with dicarboxylic acids | Polyamide | High thermal stability, specific mechanical properties |

| Hydroxyl (-CH₂OH) | Polycondensation with dicarboxylic acids | Polyester | Flexibility, degradability |